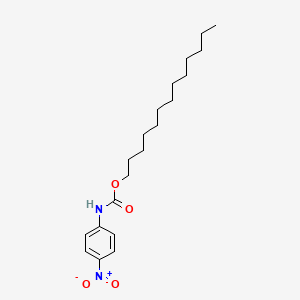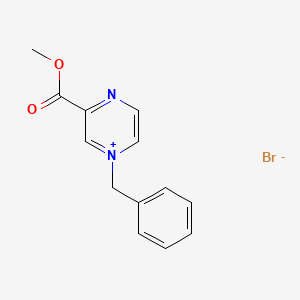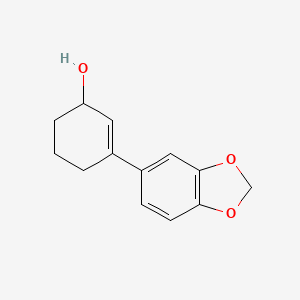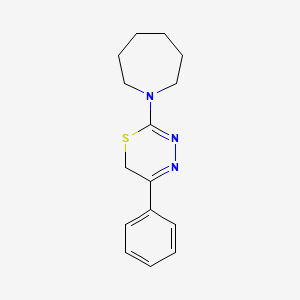![molecular formula C24H17NO3 B14276601 9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one CAS No. 139287-49-3](/img/structure/B14276601.png)
9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one is a complex organic compound with a unique structure that combines chromene and oxazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde derivatives in the presence of a base can form the chromene core, which is then further reacted with suitable reagents to introduce the oxazinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways by forming stable complexes with proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2,8-Diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one: Lacks the methyl group at the 9-position.
9-Methyl-2-phenylchromeno[7,6-b][1,4]oxazin-7(3H)-one: Has only one phenyl group.
Uniqueness
9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one is unique due to the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
139287-49-3 |
|---|---|
Molecular Formula |
C24H17NO3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
9-methyl-2,8-diphenyl-3H-pyrano[3,2-g][1,4]benzoxazin-7-one |
InChI |
InChI=1S/C24H17NO3/c1-15-18-12-19-22(27-14-20(25-19)16-8-4-2-5-9-16)13-21(18)28-24(26)23(15)17-10-6-3-7-11-17/h2-13H,14H2,1H3 |
InChI Key |
CBXSKJCUHNXLKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)N=C(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)

![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
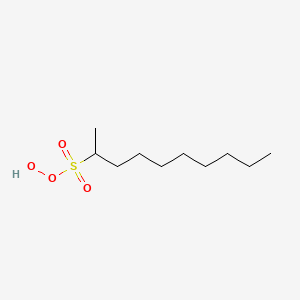
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)


